(R)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 5-Bromo-Tetralin involves several steps, including bromination of tetralin and subsequent conversion of the bromo compound to the amine hydrochloride salt. Detailed synthetic pathways can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of 5-Bromo-Tetralin is crucial for understanding its properties and interactions. It adopts a conformational equilibrium due to rotation around the single bonds. Key structural features include the tetralin ring, the bromine substituent, and the amino group. Computational methods (such as density functional theory) and spectroscopic techniques (e.g., vibrational circular dichroism) have been employed to elucidate its 3D structure .
Scientific Research Applications
Dehydrohalogenation and Synthetic Chemistry
In the field of synthetic chemistry, a study by Juneja & Dannenberg (1975) explored the dehydrohalogenation of related compounds, contributing to the understanding of reaction mechanisms in organic synthesis.
Beta3-Adrenoceptor-Mediated Effects
Research by Bardou et al. (1998) investigated the beta3-adrenoceptor-mediated effects on human colonic motility using related compounds, expanding our knowledge of gastrointestinal pharmacology.
Biocatalytic Asymmetric Synthesis
The asymmetric synthesis of chiral β-adrenergic receptor blockers using biocatalysts was explored by Taşdemir et al. (2020), demonstrating the potential for environmentally friendly and efficient pharmaceutical synthesis.
Development of Bronchodilators
In the development of new bronchodilators, Sugihara et al. (1977) synthesized related compounds to minimize cardiovascular side effects in respiratory treatments.
Antimicrobial Applications
The antimicrobial activities of compounds structurally related to (R)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride were investigated by Sherkar & Bhandarkar (2015), indicating potential for new antimicrobial agents.
Synthesis of Optically Active Anthracyclinones
Research by Suzuki et al. (1986) involved the synthesis of optically active anthracyclinones using related compounds, contributing to the field of medicinal chemistry.
Fluorescence Derivatisation in Bioassays
The use of related compounds for fluorescence derivatisation in biological assays was examined by Frade et al. (2007), enhancing detection techniques in biochemical research.
Anticancer Agent Synthesis
The synthesis of compounds for anticancer evaluation was explored by Gouhar & Raafat (2015), showing the potential of these compounds in cancer treatment research.
properties
IUPAC Name |
(1R)-5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)12;/h1,4-5,10H,2-3,6,12H2;1H/t10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJCTIOLCPDGAX-HNCPQSOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C(=CC=C2)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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